molecular formula C17H26N6O2S B10939572 N-(2-methylpropyl)-2-{[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-methylpropyl)-2-{[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B10939572
M. Wt: 378.5 g/mol
InChI Key: ORGUSPYLWOWTAO-UHFFFAOYSA-N
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Description

N~1~-ISOBUTYL-2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a triazole ring, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ISOBUTYL-2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the triazole ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.

    Attachment of the tetrahydrofuran moiety: This step involves the reaction of a suitable tetrahydrofuran derivative with the triazole intermediate.

    Final assembly: The final compound is obtained by coupling the pyrazole-triazole intermediate with isobutylamine and acetic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-ISOBUTYL-2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the triazole ring to a triazoline.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazole or triazole rings.

Scientific Research Applications

N~1~-ISOBUTYL-2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s functional groups may impart useful properties to materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N1-ISOBUTYL-2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-ISOBUTYL-2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
  • **N~1~-ISOBUTYL-2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPIONAMIDE
  • **N~1~-ISOBUTYL-2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}BUTYRAMIDE

Uniqueness

The uniqueness of N1-ISOBUTYL-2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C17H26N6O2S

Molecular Weight

378.5 g/mol

IUPAC Name

N-(2-methylpropyl)-2-[[5-(1-methylpyrazol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H26N6O2S/c1-12(2)9-18-15(24)11-26-17-20-19-16(14-6-7-22(3)21-14)23(17)10-13-5-4-8-25-13/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,18,24)

InChI Key

ORGUSPYLWOWTAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CSC1=NN=C(N1CC2CCCO2)C3=NN(C=C3)C

Origin of Product

United States

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